Adenosine A1 Receptor (A1AR) Affinity vs. MPTP
In a radioligand competitive binding assay using rat whole brain, a cyclopentyl-containing tetrahydropyridine analog demonstrated a measurable binding affinity (Ki) for the Adenosine A1 receptor (A1AR) [1]. This contrasts with the classical compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is not known for A1AR engagement. The cyclopentyl group likely contributes to a binding mode distinct from the flat aromatic ring of MPTP, enabling interaction with the adenosine binding pocket.
| Evidence Dimension | Binding Affinity (Ki) at A1AR |
|---|---|
| Target Compound Data | Ki = 1.64 µM |
| Comparator Or Baseline | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine); A1AR affinity not reported/negligible |
| Quantified Difference | Not applicable (qualitative shift in target profile) |
| Conditions | Radioligand competitive binding assay using [3H]DPCPX in rat whole brain homogenate [1]. |
Why This Matters
For research programs exploring adenosine modulation, 5-cyclopentyl-1,2,3,6-tetrahydropyridine offers an entry point into A1AR pharmacology that is absent in classical MPTP analogs.
- [1] BindingDB Entry BDBM50597774. Ki: 1.64E+3 nM for Adenosine A1 receptor (rat). Curated by ChEMBL. View Source
